molecular formula C30H48O4 B1180833 27-Hydroxymangiferolic acid CAS No. 17983-82-3

27-Hydroxymangiferolic acid

Cat. No.: B1180833
CAS No.: 17983-82-3
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Biochemical Analysis

Biochemical Properties

27-Hydroxymangiferolic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with heat shock protein 70 (HSP-70), fibroblast growth factor 2 (FGF-2), vascular endothelial growth factor (VEGF), runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), osteocalcin, and collagen type 1a1 (COL1A1) . These interactions are crucial for its biological activities, such as promoting antioxidant activity, growth factor signaling, and osteoblastogenesis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer properties by inhibiting the growth of cancerous cells . It also affects cell signaling pathways involved in oxidative stress response and cellular proliferation, thereby impacting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to activate targets such as HSP-70, FGF-2, VEGF, RUNX2, ALP, osteocalcin, and COL1A1 . These interactions contribute to its biological activities, including antioxidant activity, growth factor signaling, and osteoblastogenesis. Additionally, this compound has been found to inhibit the growth of cancerous cells, although the exact mechanism remains unclear .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in powder form and -80°C for up to six months in solvent form . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antioxidant activity and growth factor signaling. At higher doses, toxic or adverse effects may occur . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological activities without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism, bile acid biosynthesis, and oxidative phosphorylation . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For instance, it has been shown to influence the biosynthesis of triglycerides, fatty acid beta-oxidation, and cholesterol metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activities, as it needs to reach specific target sites to exert its effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it needs to be present in the right cellular context to interact with its targets . Studies have shown that this compound can localize to various subcellular compartments, including the cytoplasm and nucleus, where it exerts its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 27-Hydroxymangiferolic acid involves multiple steps, starting from simpler triterpenoid precursors. The key steps include hydroxylation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is usually obtained in powder form with a melting point of 201-204°C .

Industrial Production Methods

Industrial production of this compound is less common due to its complex synthesis. it can be extracted from natural sources like the mango tree using advanced chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Chemical Reactions Analysis

Types of Reactions

27-Hydroxymangiferolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated derivatives, while reduction may produce less oxygenated triterpenoids .

Scientific Research Applications

Overview

27-Hydroxymangiferolic acid is a triterpenoid compound derived from the Mangifera indica L. plant, commonly known as mango. This compound has attracted significant attention in scientific research due to its diverse biological activities, particularly its antitumor and antitrypanosomal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the applications of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Scientific Research Applications

This compound has several scientific research applications across various fields:

Chemistry

  • Used as a reference compound in the study of triterpenoids and their derivatives.

Biology

  • Demonstrated potential in biological assays for its antitrypanosomal and anticancer activities.

Medicine

  • Research indicates its potential use in developing new therapeutic agents for treating diseases like cancer and trypanosomiasis.

Industry

  • Utilized in the formulation of natural product-based pharmaceuticals and nutraceuticals .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Anticancer Properties : A study published in MDPI reported that isolated compounds from propolis, including this compound, exhibited moderate anticancer effects with IC50 values ranging from 129.6 to 153.3 µg/mL .
  • Antitrypanosomal Activity : Another research highlighted that this compound showed significant activity against Trypanosoma brucei, supporting its potential as a therapeutic agent for treating sleeping sickness .
  • Molecular Docking Studies : Molecular docking simulations indicated that this compound binds effectively to heat shock proteins and growth factors, suggesting mechanisms through which it exerts antioxidant effects and promotes osteoblastogenesis .

Comparison with Similar Compounds

Similar Compounds

  • Mangiferolic acid (CAS#4184-34-3)
  • Isomangiferolic acid (CAS#13878-92-7)
  • 23-Hydroxymangiferonic acid (CAS#232266-08-9)
  • 3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid (CAS#870456-88-5)
  • 27-Hydroxymangiferonic acid (CAS#5132-66-1)

Uniqueness

27-Hydroxymangiferolic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Compared to similar compounds, it has shown higher antitrypanosomal and anticancer activities, making it a valuable compound for further research and development .

Biological Activity

27-Hydroxymangiferolic acid is a triterpenoid compound derived from the Mangifera indica L. plant, commonly known as mango. This compound has garnered attention in scientific research due to its diverse biological activities, particularly its antitumor and antitrypanosomal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

  • Molecular Formula : C30H48O4
  • Molecular Weight : 472.70 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

The biological activity of this compound can be attributed to its interaction with various cellular targets and pathways:

  • Anticancer Activity : The compound has shown moderate anticancer properties by inhibiting cell growth and inducing apoptosis in cancer cells. It affects critical pathways involved in cell proliferation and survival, including the modulation of heat shock proteins (e.g., HSP-70), fibroblast growth factor (FGF-2), and vascular endothelial growth factor (VEGF) .
  • Antitrypanosomal Activity : It exhibits potential against Trypanosoma brucei, the causative agent of sleeping sickness. Studies indicate that it can inhibit the growth of this parasite with an IC50 value of approximately 13.9 µg/mL, demonstrating its potential as a therapeutic agent .

Interaction with Biomolecules

This compound interacts with several important biomolecules:

Biomolecule Function
Heat Shock Protein 70Involved in protein folding and protection from stress
Fibroblast Growth Factor 2Promotes angiogenesis and tissue repair
Vascular Endothelial Growth FactorStimulates blood vessel formation
Runt-related Transcription Factor 2Regulates bone development and homeostasis
Alkaline PhosphataseInvolved in dephosphorylation processes
OsteocalcinPlays a role in bone mineralization
Collagen Type 1a1Major component of the extracellular matrix

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines (HeLa, HepG-2, MCF-7). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 129.6 to 153.3 µg/mL .
  • Antitrypanosomal Activity : In vitro assays against Trypanosoma brucei showed that this compound had a minimum inhibitory concentration (MIC) of 13.9 µg/mL, indicating moderate efficacy compared to standard treatments like pentamidine .

Temporal Effects in Laboratory Settings

The stability of this compound under various storage conditions has been documented. It remains stable at -20°C for up to three years in powder form and at -80°C for up to six months when dissolved in solvents.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses : Exhibited antioxidant activity and stimulated growth factor signaling.
  • High Doses : Indicated potential toxicity or adverse effects, highlighting the importance of dosage optimization for therapeutic applications.

Properties

IUPAC Name

(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-19(7-6-8-20(17-31)25(33)34)21-11-13-28(5)23-10-9-22-26(2,3)24(32)12-14-29(22)18-30(23,29)16-15-27(21,28)4/h8,19,21-24,31-32H,6-7,9-18H2,1-5H3,(H,33,34)/b20-8+/t19-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPLTMNXKKXXII-HJTGRKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(CO)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\CO)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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